molecular formula C8H9N3O4 B1404237 Methyl 3,4-diamino-5-nitrobenzoate CAS No. 54226-23-2

Methyl 3,4-diamino-5-nitrobenzoate

Cat. No. B1404237
CAS RN: 54226-23-2
M. Wt: 211.17 g/mol
InChI Key: PQPLMBAXAXYLST-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

To a solution of methyl 4-amino-3,5-dinitrobenzoate (D203) (3.0 g, 12.4 mmol, 1 equiv) in MeOH (40 ml) and cyclohexane (80 ml) was added 10% palladium on charcoal (50% wet, 2.0 g, 33% w/w) and the resulting mixture was refluxed for 30 min then cooled to room temperature. The catalyst was filtered off through a pad of celite and washed with DMF. The combined organic phases were concentrated in vacuo and the residue triturated with Et2O/iso-hexane to give methyl 3,4-diamino-5-nitrobenzoate (D204) (2.1 g, 80%) as a red solid which was used in the next step without further purification. [M+H]+=212.2, RT=2.46 min.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:15]([O-])=O>CO.C1CCCCC1.[Pd]>[NH2:15][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:2]=1[NH2:1])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a pad of celite
WASH
Type
WASH
Details
washed with DMF
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with Et2O/iso-hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.